1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
The synthesis of 1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a sulfonylation reaction, where 3-acetylphenylsulfonyl chloride is reacted with the intermediate compound .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to improve yield and reduce reaction times .
Chemical Reactions Analysis
1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and azetidine-containing molecules. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activity and chemical reactivity. For example:
Pyrrolidine-2,5-dione derivatives: These compounds are known for their use in drug discovery due to their ability to interact with various biological targets.
Azetidine-containing molecules: These compounds are studied for their potential as antimicrobial and anticancer agents due to their unique ring strain and reactivity.
Properties
IUPAC Name |
1-[1-(3-acetylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10(18)11-3-2-4-13(7-11)23(21,22)16-8-12(9-16)17-14(19)5-6-15(17)20/h2-4,7,12H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTWPBDMQVPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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